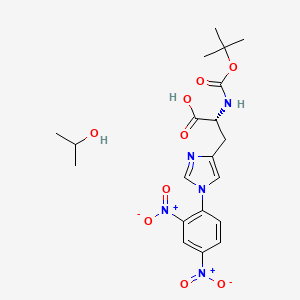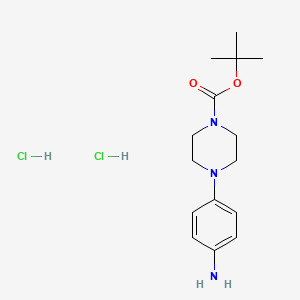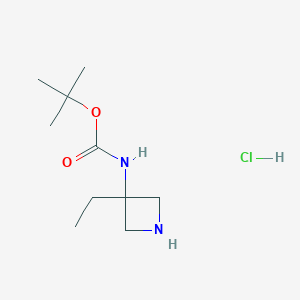![molecular formula C9H7ClN4O2 B3021725 [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid CAS No. 312632-37-4](/img/structure/B3021725.png)
[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid
説明
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving compounds with similar structures . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .作用機序
The mechanism of action of 5-CPTA is not fully understood. However, it is believed that 5-CPTA binds to specific receptors in the body, which then activates certain biochemical pathways. These pathways are responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPTA depend on the specific receptors to which it binds. In general, 5-CPTA has been shown to have a wide range of effects, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain biochemical pathways. In addition, 5-CPTA has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
実験室実験の利点と制限
The advantages of using 5-CPTA for laboratory experiments include its versatility, its availability, and its low cost. Additionally, 5-CPTA is relatively easy to synthesize and can be used in a wide variety of experiments. The main limitation of 5-CPTA is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
Given the wide range of applications of 5-CPTA, there are numerous potential future directions for research. These include further research into the mechanism of action of 5-CPTA, research into the effects of 5-CPTA on different types of cells, and research into the potential therapeutic applications of 5-CPTA. Additionally, further research into the synthesis of 5-CPTA is needed in order to improve the efficiency of the synthesis process. Finally, research into the potential toxic effects of 5-CPTA is needed in order to ensure its safe use in laboratory experiments.
科学的研究の応用
5-CPTA is widely used in scientific research as a tool for studying the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the central nervous system and to study the interactions between drugs and enzymes. 5-CPTA has also been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the immune system.
特性
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-4-2-1-3-6(7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEQROKRTGIKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351145 | |
| Record name | [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5626-38-0 | |
| Record name | [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)










